molecular formula C10H10BrF3N2O2S B8395764 2-(2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanol hydrobromide CAS No. 130569-75-4

2-(2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanol hydrobromide

Cat. No. B8395764
CAS RN: 130569-75-4
M. Wt: 359.16 g/mol
InChI Key: INBPXLLLINZPQC-UHFFFAOYSA-N
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Description

2-(2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanol hydrobromide is a useful research compound. Its molecular formula is C10H10BrF3N2O2S and its molecular weight is 359.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

130569-75-4

Molecular Formula

C10H10BrF3N2O2S

Molecular Weight

359.16 g/mol

IUPAC Name

2-[2-imino-6-(trifluoromethoxy)-1,3-benzothiazol-3-yl]ethanol;hydrobromide

InChI

InChI=1S/C10H9F3N2O2S.BrH/c11-10(12,13)17-6-1-2-7-8(5-6)18-9(14)15(7)3-4-16;/h1-2,5,14,16H,3-4H2;1H

InChI Key

INBPXLLLINZPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCO.Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanol may be prepared according to the following process: 2-amino-6-trifluoromethoxybenzothiazole (9.4 g) and 2-bromoethanol (10 g) in absolute ethanol (30 cc) are heated to boiling for 95 hours. The mixture is then cooled to a temperature in the region of 20° C. The precipitate formed is filtered off and washed with ethyl ether (100 cc). 2-(2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanol hydrobromide (6.4 g), m.p. 219° C., is obtained.
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9.4 g
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10 g
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Synthesis routes and methods II

Procedure details

3-(2-Hydroxyethyl)-2-imino-6-trifluoromethoxybenzothiazoline may be prepared in the following manner: 2-amino-6-trifluoromethoxybenzothiazole (9.4 g) and 2-bromoethanol (10 g) in absolute ethanol (30 cc) are heated for 95 hours to boiling. The mixture is cooled to a temperature in the region of 20° C. The precipitate formed is filtered off and washed with ethyl ether (100 cc). 3-(2-Hydroxyethyl)-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide (6.4 g), m.p. 219° C., is thereby obtained.
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0 (± 1) mol
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reactant
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9.4 g
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10 g
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Synthesis routes and methods III

Procedure details

The procedure is as in Example 15, starting with 2-amino-6-trifluoromethoxybenzothiazole (9.4 g) and 2-bromoethanol (10 g) in absolute ethanol (30 cc). The mixture is heated for 95 hours to boiling and then cooled to a temperature in the region of 20° C. The precipitate formed is filtered off and washed with ethyl ether (100 cc). 2-(2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanol hydrobromide (6.4 g), m.p. 219° C., is obtained.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
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solvent
Reaction Step Three

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